Cas no 2055599-86-3 (1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene)

1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene is a versatile organic compound with a bromo substituent on the benzene ring and a complex substituent on the third position. This compound exhibits high stability and reactivity, making it suitable for various synthetic applications. Its unique structure allows for selective reactions, enhancing the efficiency of chemical transformations.
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene structure
2055599-86-3 structure
商品名:1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene
CAS番号:2055599-86-3
MF:C11H14Br2O2
メガワット:338.035662174225
CID:6636509
PubChem ID:146155064

1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene 化学的及び物理的性質

名前と識別子

    • 2055599-86-3
    • AKOS037648134
    • AT-0061
    • 1-bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene
    • MFCD32705177
    • 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene
    • インチ: 1S/C11H14Br2O2/c1-2-14-11(7-12)15-8-9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3
    • InChIKey: DQXJNSWQVXVGAZ-UHFFFAOYSA-N
    • ほほえんだ: BrCC(OCC)OCC1C=CC=C(C=1)Br

計算された属性

  • せいみつぶんしりょう: 337.93401g/mol
  • どういたいしつりょう: 335.93605g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 18.5Ų

1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB582439-500mg
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene; .
2055599-86-3
500mg
€761.00 2024-08-02
abcr
AB582439-1g
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene; .
2055599-86-3
1g
€1477.30 2024-08-02

1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene 関連文献

1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzeneに関する追加情報

Chemical Profile of 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene (CAS No. 2055599-86-3)

1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene, identified by its CAS number 2055599-86-3, is a specialized organic compound that has garnered attention in the field of medicinal chemistry and synthetic organic chemistry. This molecule, featuring a brominated aromatic ring coupled with an ethoxyethoxy methyl side chain, presents a unique structural framework that makes it a valuable intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.

The structural motif of 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene includes a bromine substituent at the para position relative to the ethoxyethoxy methyl group. This specific arrangement enhances its utility as a building block for further functionalization. The presence of both bromine and ethoxy groups provides multiple sites for chemical modification, enabling chemists to tailor the molecule for various applications.

In recent years, the demand for novel intermediates in drug discovery has intensified, driven by the need for more effective and targeted therapeutics. 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene has emerged as a promising candidate due to its ability to serve as a precursor in the synthesis of small-molecule inhibitors. These inhibitors are being explored for their potential in modulating biological pathways associated with diseases such as cancer, inflammation, and neurological disorders.

One of the most compelling aspects of 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene is its role in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in disease progression. By designing molecules that selectively inhibit specific kinases, researchers aim to develop therapies that can precisely target pathological processes without affecting normal cellular functions. The brominated aromatic core of 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene provides an ideal scaffold for such inhibitory molecules.

Recent studies have highlighted the compound's utility in generating libraries of derivatives for high-throughput screening (HTS). HTS is a widely used technique in drug discovery that allows researchers to rapidly test thousands of compounds for their biological activity. The structural diversity offered by 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene makes it an excellent candidate for generating a diverse set of analogs, each with slightly different properties that can be optimized for enhanced efficacy and reduced toxicity.

The ethoxyethoxy methyl group in 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene also contributes to its versatility as a synthetic intermediate. This moiety can participate in various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and etherification processes. Such reactions are fundamental to constructing more complex molecular architectures, making this compound indispensable in synthetic chemistry.

Another area where 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene has shown promise is in the synthesis of fluorescent probes. Fluorescent probes are used to visualize biological processes at the cellular level, providing insights into mechanisms that are otherwise difficult to study. The bromine substituent allows for further functionalization via cross-coupling reactions, enabling the introduction of fluorophores or other reporter groups that can be used to track specific biological events.

The compound's potential extends beyond pharmaceutical applications into the realm of materials science. For instance, its aromatic structure and halogenated substituents make it a suitable candidate for designing organic semiconductors or liquid crystals. These materials are integral to advanced electronic devices, including organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The ability to fine-tune the electronic properties of these materials through structural modifications makes 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene an attractive starting point for innovation.

In conclusion, 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene (CAS No. 2055599-86-3) represents a multifaceted compound with significant potential across multiple disciplines. Its unique structural features make it a valuable tool in medicinal chemistry, synthetic organic chemistry, and materials science. As research continues to uncover new applications and methodologies, this compound is likely to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:2055599-86-3)1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene
A1224427
清らかである:99%/99%
はかる:500mg/1g
価格 ($):451/875